Benzaldehyde, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-
Description
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 477935-13-0 |
| Molecular Formula | C₁₁H₇NO₃ |
| IUPAC Name | 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde |
| Synonyms | m-Maleinimidobenzaldehyd, SCHEMBL1728478, DTXSID20415899 |
The benzaldehyde moiety is substituted at the meta position of the benzene ring with a maleimide group, which consists of a five-membered pyrrole ring bearing two ketone functionalities at the 2- and 5-positions. This arrangement confers distinct electronic and steric properties, making the compound reactive toward nucleophiles such as amines and thiols.
Historical Context of Maleimide-Benzaldehyde Hybrid Compounds
The synthesis of maleimide derivatives dates to the mid-20th century, with early methods involving the condensation of maleic anhydride and primary amines in inert solvents. These reactions typically proceed through the formation of maleamic acid intermediates, followed by cyclodehydration to yield maleimides. The development of maleimide-benzaldehyde hybrids emerged as a natural extension of this work, driven by the need for bifunctional compounds capable of participating in sequential conjugation reactions.
A pivotal advancement was the recognition that maleimides exhibit exceptional reactivity toward thiol groups under mild conditions, while aldehydes selectively react with amines or hydrazines. This dual reactivity made compounds like 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde valuable in creating heterobifunctional crosslinkers for protein modification and polymer synthesis. For instance, the Thermo Scientific™ Pierce MBS crosslinker, which shares structural similarities with this compound, utilizes a maleimide group for sulfhydryl conjugation and an NHS-ester for amine coupling.
The historical trajectory of maleimide chemistry is further illustrated by innovations in reaction conditions. Early patents describe two-stage synthesis protocols to minimize byproducts like fumaric acid, optimizing yields through controlled addition of reactants and temperature modulation. These methodologies laid the groundwork for the efficient production of complex maleimide derivatives, including those with aromatic aldehyde substituents.
Structural Analysis: Maleimide and Benzaldehyde Moieties
Maleimide Moiety
The maleimide group in this compound is characterized by a 1H-pyrrole-2,5-dione structure. The conjugated system formed by the pyrrole ring and two ketone groups creates electron-deficient double bonds, rendering the maleimide highly reactive toward nucleophilic attack. This reactivity is exploited in thiol-maleimide "click" chemistry, where the maleimide acts as a Michael acceptor.
Benzaldehyde Moiety
The benzaldehyde component consists of a benzene ring with a formyl (-CHO) group at the meta position relative to the maleimide substituent. The aldehyde group is planar and polar, capable of forming Schiff bases with primary amines. The meta substitution pattern minimizes steric hindrance between the aldehyde and maleimide groups, allowing both functionalities to participate in simultaneous or sequential reactions.
Electronic and Steric Interactions
The electron-withdrawing nature of the maleimide group induces partial positive charges on the benzene ring, particularly at the ortho and para positions relative to the aldehyde. This electronic perturbation enhances the electrophilicity of the aldehyde, facilitating nucleophilic additions. Conversely, the maleimide's resonance stabilization moderates its reactivity compared to simpler α,β-unsaturated carbonyl compounds.
Table 2: Functional Group Properties
| Functional Group | Key Features | Reactivity |
|---|---|---|
| Maleimide | 1H-pyrrole-2,5-dione, conjugated dienone | Thiol addition, Diels-Alder reactions |
| Benzaldehyde | Meta-substituted aryl aldehyde | Schiff base formation, nucleophilic addition |
The compound’s structure has been validated through spectroscopic methods, though specific data are not provided in the available sources. Analogous maleimide derivatives exhibit strong UV-Vis absorption near 300 nm due to the conjugated system, while IR spectra typically show stretches for carbonyl groups (1700–1750 cm⁻¹) and aromatic C-H bonds.
Properties
CAS No. |
76620-02-5 |
|---|---|
Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H7NO3/c13-7-8-2-1-3-9(6-8)12-10(14)4-5-11(12)15/h1-7H |
InChI Key |
HEWIMBSYHHCGKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzaldehyde, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-
General Synthetic Strategy
The synthesis typically involves the formation of the maleimide (2,5-dioxo-2,5-dihydro-1H-pyrrole) ring followed by its attachment to the benzaldehyde ring. The key steps include:
- N-Acylation of pyrrole derivatives to form the maleimide ring.
- Electrophilic substitution or coupling reactions to attach the maleimide to the benzaldehyde ring.
- Cyclization and oxidation steps to ensure the formation of the 2,5-dioxo functionalities on the pyrrole ring.
Specific Synthetic Routes
Synthesis via N-Acylation and Cyclization
- Starting from 4-aminobenzaldehyde or its derivatives, the amino group is acylated with maleic anhydride or maleimide precursors.
- The intermediate undergoes cyclization under controlled heating or catalytic conditions to form the 2,5-dioxo-1H-pyrrol-1-yl substituent.
- Purification is typically achieved by recrystallization or chromatography.
Solid-Phase Synthesis Approach
- A combinatorial solid-phase synthesis method has been reported for related 2,5-dihydro-1H-pyrroles, involving:
- Electrophilic addition
- Dehydrohalogenation
- 1,3-dipolar cycloaddition
- N-acylation
- Amino carbonylation-cyclization
- N-alkylation
- Lactamization
- Oxidation-elimination steps
- This approach allows rapid library synthesis of pyrrole derivatives, including benzaldehyde-substituted maleimides.
Representative Experimental Procedure
- Example: Preparation of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde
- React 4-aminobenzaldehyde with maleic anhydride in an appropriate solvent (e.g., methanol or ethanol).
- Heat the mixture to promote ring closure forming the maleimide ring.
- Isolate the product by filtration and recrystallization.
- Characterize by melting point, IR spectroscopy (noting characteristic C=O stretches near 1700 cm⁻¹), and NMR spectroscopy.
Data Table: Summary of Preparation Conditions and Yields
Analytical and Characterization Data Supporting Preparation
- Infrared (IR) Spectroscopy: Characteristic carbonyl stretches at ~1770 cm⁻¹ and 1700 cm⁻¹ confirm the maleimide ring formation.
- Nuclear Magnetic Resonance (NMR): Aromatic protons of benzaldehyde and pyrrole ring protons appear in expected chemical shift regions (7.0–8.5 ppm for aromatic, 6.0–7.0 ppm for pyrrole protons).
- Melting Points: Typically in the range of 178–190 °C for purified compounds, indicating high purity and correct structure.
Research Findings and Notes
- The maleimide moiety is sensitive to hydrolysis; thus, reaction conditions are optimized to avoid ring opening.
- Solid-phase synthesis methods provide rapid access to diverse analogs but require specialized resin supports and multi-step protocols.
- Hydrazone derivatives related to this compound have been synthesized using hydrazine hydrate and benzaldehyde derivatives under mild acidic catalysis, yielding high purity products suitable for further functionalization.
- The compound’s synthesis is well-documented in combinatorial chemistry literature, emphasizing the versatility of electrophilic and cyclization reactions in constructing the pyrrole-2,5-dione ring system.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid.
Reduction: 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzyl alcohol.
Substitution: 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrobenzaldehyde or 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-bromobenzaldehyde.
Scientific Research Applications
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent bonds with nucleophilic sites on these targets, leading to alterations in their structure and function. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl Chloride (CAS 61960-57-4)
- Structure : Differs by replacing the aldehyde group with a reactive acid chloride at the 3-position.
- Molecular Formula: C₁₁H₆ClNO₃.
- Molecular Weight : 235.62 g/mol.
- LogP : 0.956 .
- Applications : Primarily used in analytical chemistry, with established HPLC separation protocols . The acid chloride group enhances reactivity toward nucleophiles, making it suitable for acylations.
4-(2,5-Dihydro-3-methyl-2,5-dioxo-1H-pyrrol-1-yl)benzoic Acid (CAS 83560-88-7)
- Structure : Features a para-substituted benzoic acid group and a methyl-substituted maleimide ring.
- Molecular Formula: C₁₂H₉NO₄.
- Molecular Weight : 231.20 g/mol.
- The carboxylic acid group imparts higher polarity (lower LogP inferred) and enables salt formation or coordination chemistry .
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl Methanesulfonate
- Structure : Contains an ethyl methanesulfonate linker instead of a benzaldehyde group.
- Reactivity : The sulfonate ester is highly electrophilic, favoring alkylation reactions. The ethyl spacer may enhance solubility in polar solvents compared to aromatic analogs .
1-Benzyl-1H-pyrrole-2,5-dicarbaldehyde
- Structure : A benzyl-substituted pyrrole with dual aldehyde groups.
- Synthesis : Prepared via benzylation and oxidation steps, highlighting methodologies that could be adapted for synthesizing the target compound .
- Applications : Dicarbaldehyde derivatives are used in crosslinking polymers or as precursors for Schiff base complexes.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Functional Group | Key Applications |
|---|---|---|---|---|---|---|
| Benzaldehyde, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)- | N/A | C₁₁H₇NO₃ | ~213.18 (estimated) | ~1.5 (estimated) | Aldehyde | Conjugation chemistry |
| 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride | 61960-57-4 | C₁₁H₆ClNO₃ | 235.62 | 0.956 | Acid chloride | HPLC analysis, acylation |
| 4-(2,5-Dihydro-3-methyl-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | 83560-88-7 | C₁₂H₉NO₄ | 231.20 | N/A | Carboxylic acid | Coordination chemistry |
| 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate | N/A | C₇H₉NO₅S | 219.21 | N/A | Sulfonate ester | Alkylation reactions |
Discussion of Structural and Functional Impacts
- Substitution Position : Meta-substitution on the benzene ring (as in the target compound) vs. para-substitution (CAS 83560-88-7) alters electronic effects and steric accessibility, influencing reaction rates in conjugation chemistry.
- Functional Groups : Aldehydes (target compound) are less reactive than acid chlorides (CAS 61960-57-4) but more stable under ambient conditions. Carboxylic acids (CAS 83560-88-7) offer pH-dependent reactivity, ideal for controlled drug delivery systems.
- Pyrrole Modifications : Methyl groups (CAS 83560-88-7) reduce ring electrophilicity, while unsubstituted maleimide (target compound) maximizes reactivity toward thiols in Michael additions.
Biological Activity
Benzaldehyde, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, also known as 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 76620-02-5 |
| Molecular Formula | C₁₁H₇NO₃ |
| Molecular Weight | 201.18 g/mol |
| IUPAC Name | 3-(2,5-dioxopyrrol-1-yl)benzaldehyde |
| Canonical SMILES | C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C=O |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their structure and function. This reactivity may lead to various pharmacological effects, including:
- Antioxidant Activity : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that benzaldehyde derivatives exhibit antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus anthracis .
Biological Activity Studies
Research has focused on the compound's potential therapeutic applications. Below are summarized findings from various studies:
Antimicrobial Activity
A study evaluated the antibacterial effects of benzaldehyde derivatives and found significant activity against several bacterial strains. The compound was shown to reduce the minimum inhibitory concentration (MIC) of standard antibiotics when combined with benzaldehyde .
Anticancer Potential
Research indicates that benzaldehyde derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds similar in structure have demonstrated significant growth inhibition in colon carcinoma cells . The mechanism involves inducing apoptosis through interactions with cellular pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production, providing a potential therapeutic avenue for inflammatory diseases.
Case Studies
- Study on Antimicrobial Modulation : Benzaldehyde was tested for its ability to enhance the efficacy of antibiotics against resistant bacterial strains. Results indicated a synergistic effect when used in conjunction with common antibiotics .
- Cytotoxicity Assessment : In a study involving various cancer cell lines, benzaldehyde derivatives showed promising results in reducing cell viability at low concentrations. The study highlighted the importance of structural modifications in enhancing biological activity .
Comparative Analysis with Similar Compounds
To understand the unique properties of benzaldehyde, it is useful to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Cytotoxicity | Anti-inflammatory Effects |
|---|---|---|---|
| Benzaldehyde | Moderate | Low | Yes |
| 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid | High | Moderate | Yes |
| 4-Hydroxybenzaldehyde | High | High | Moderate |
Q & A
Q. What are the recommended synthetic routes for preparing Benzaldehyde, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-?
- Methodological Answer : Synthesis typically involves coupling a maleimide derivative to a benzaldehyde precursor via nucleophilic aromatic substitution or amide bond formation. For example, hydrazide-functionalized maleimides (e.g., 4-(4-N-Maleimidophenyl)-butyric acid hydrazide) can react with aldehyde groups under mild acidic conditions . Purification is critical due to potential side reactions; use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
Q. How can this compound be characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : The maleimide protons (δ 6.7–7.0 ppm, singlet for the two equivalent vinyl protons) and the benzaldehyde proton (δ ~9.8–10.0 ppm) are diagnostic. Aromatic protons from the benzaldehyde ring appear at δ 7.5–8.0 ppm .
- IR : Stretching vibrations for the diketone (C=O) in the maleimide group appear at ~1700–1750 cm⁻¹, and the aldehyde C=O at ~1710 cm⁻¹ .
- HRMS : Use electrospray ionization (ESI) in positive mode to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to the maleimide and aldehyde groups. For biological applications, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (pH 6.5–7.5) to avoid precipitation .
Q. How to optimize storage conditions to prevent degradation?
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation of dust; maleimides are known respiratory irritants. For spills, neutralize with 5% sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve disorder or twinning?
Q. What strategies enable site-specific bioconjugation using the maleimide group?
Q. How to resolve contradictions in spectroscopic data between synthesized batches?
Q. What computational methods predict the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G* basis set) to model electron density maps and Fukui indices, identifying electrophilic sites (e.g., maleimide C=O vs. aldehyde). Compare with experimental kinetic data .
Q. How to design fluorescent probes based on this compound’s maleimide moiety?
- Methodological Answer : Conjugate fluorophores (e.g., Pacific Blue maleimide) via thiol-maleimide chemistry. Optimize linker length (e.g., C5 spacer) to minimize quenching. Validate emission spectra (e.g., λₑₓ = 405 nm, λₑₘ = 450 nm for Pacific Blue) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
